molecular formula C22H26O B14277689 4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl CAS No. 159646-51-2

4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl

Cat. No.: B14277689
CAS No.: 159646-51-2
M. Wt: 306.4 g/mol
InChI Key: RDNBRDJMPPJSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a pentyl group and a pent-4-yn-1-yloxy group attached to it. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of 4-pentylbiphenyl with pent-4-yn-1-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the alkyne group to an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions where the pent-4-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Pentylbiphenyl: Lacks the pent-4-yn-1-yloxy group, making it less reactive in certain chemical reactions.

    4-Pentyl-4’-methoxybiphenyl: Contains a methoxy group instead of the pent-4-yn-1-yloxy group, leading to different chemical and physical properties.

    4-Pentyl-4’-hydroxybiphenyl: Has a hydroxy group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.

Uniqueness

4-Pentyl-4’-[(pent-4-yn-1-yl)oxy]-1,1’-biphenyl is unique due to the presence of both a pentyl group and a pent-4-yn-1-yloxy group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

159646-51-2

Molecular Formula

C22H26O

Molecular Weight

306.4 g/mol

IUPAC Name

1-pentyl-4-(4-pent-4-ynoxyphenyl)benzene

InChI

InChI=1S/C22H26O/c1-3-5-7-9-19-10-12-20(13-11-19)21-14-16-22(17-15-21)23-18-8-6-4-2/h2,10-17H,3,5-9,18H2,1H3

InChI Key

RDNBRDJMPPJSGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.